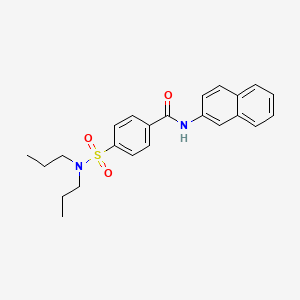![molecular formula C18H20N2O2 B14199239 4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde CAS No. 919088-08-7](/img/structure/B14199239.png)
4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde is a chemical compound with a complex structure that includes a piperazine ring, a phenoxy group, and a benzaldehyde moiety
Métodos De Preparación
The synthesis of 4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde typically involves multiple steps. One common method is the base-catalyzed Claisen-Schmidt condensation. This method involves the reaction of a substituted benzaldehyde with a phenoxy compound in the presence of a base such as potassium hydroxide. The reaction is usually carried out in an ethanolic solution and requires several hours of stirring .
Análisis De Reacciones Químicas
4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: This compound is being investigated for its potential therapeutic properties, including its use in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde involves its interaction with specific molecular targets. The piperazine ring and phenoxy group allow it to bind to various receptors and enzymes, potentially modulating their activity. This interaction can affect different biochemical pathways, leading to various biological effects .
Comparación Con Compuestos Similares
4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde can be compared with other similar compounds, such as:
4-[3-(4-Benzylpiperazin-1-yl)propoxy]-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound also contains a piperazine ring and has been studied for its antimicrobial activity.
N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide: This compound is a selective kappa opioid receptor antagonist and has been investigated for its potential therapeutic applications.
Propiedades
Número CAS |
919088-08-7 |
|---|---|
Fórmula molecular |
C18H20N2O2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
4-[3-(4-methylpiperazin-1-yl)phenoxy]benzaldehyde |
InChI |
InChI=1S/C18H20N2O2/c1-19-9-11-20(12-10-19)16-3-2-4-18(13-16)22-17-7-5-15(14-21)6-8-17/h2-8,13-14H,9-12H2,1H3 |
Clave InChI |
NNHYIKOPXPSNGB-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC(=CC=C2)OC3=CC=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)](/img/structure/B14199167.png)
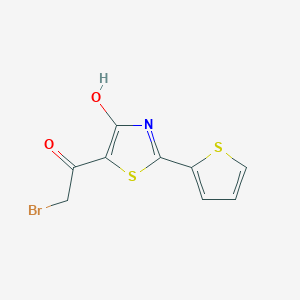
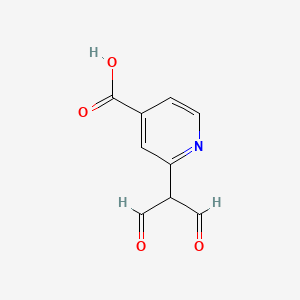
![8,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14199174.png)
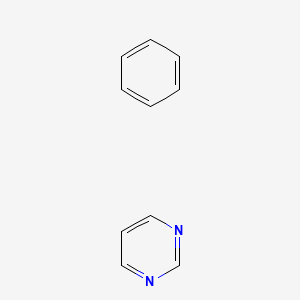
![N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide](/img/structure/B14199199.png)
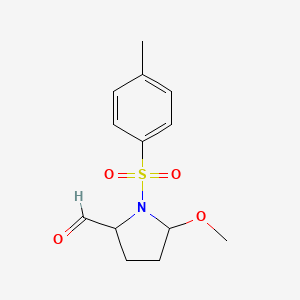
![Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14199216.png)
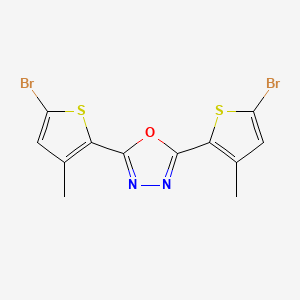
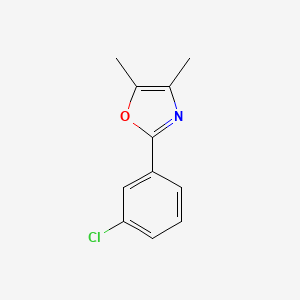
![N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide](/img/structure/B14199231.png)
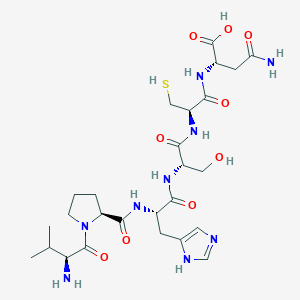
![1,5-Bis[2-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B14199253.png)
